molecular formula C5H4BrF3N2O B3289752 4-bromo-3-(trifluoromethyl)-1H-pyrazole-1-ylmethanol CAS No. 860807-33-6

4-bromo-3-(trifluoromethyl)-1H-pyrazole-1-ylmethanol

Cat. No. B3289752
CAS RN: 860807-33-6
M. Wt: 245 g/mol
InChI Key: SRJJROREARIXFP-UHFFFAOYSA-N
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Description

4-bromo-3-(trifluoromethyl)-1H-pyrazole-1-ylmethanol, also known as BTPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTPM is a white crystalline solid that is soluble in water and organic solvents.

Scientific Research Applications

4-bromo-3-(trifluoromethyl)-1H-pyrazole-1-ylmethanol has been extensively studied for its potential applications in various fields. It has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. 4-bromo-3-(trifluoromethyl)-1H-pyrazole-1-ylmethanol has also been shown to have antitumor activity and has been studied for its potential in cancer treatment. Additionally, 4-bromo-3-(trifluoromethyl)-1H-pyrazole-1-ylmethanol has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-bromo-3-(trifluoromethyl)-1H-pyrazole-1-ylmethanol is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. 4-bromo-3-(trifluoromethyl)-1H-pyrazole-1-ylmethanol has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
4-bromo-3-(trifluoromethyl)-1H-pyrazole-1-ylmethanol has been found to have significant anti-inflammatory and analgesic effects in various animal models. It has also been shown to have antitumor activity in vitro and in vivo. Additionally, 4-bromo-3-(trifluoromethyl)-1H-pyrazole-1-ylmethanol has been found to have antifungal and antibacterial effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-bromo-3-(trifluoromethyl)-1H-pyrazole-1-ylmethanol is its broad range of potential applications in various fields, including drug development, cancer treatment, and antimicrobial agent development. However, one of the limitations of 4-bromo-3-(trifluoromethyl)-1H-pyrazole-1-ylmethanol is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several future directions for the study of 4-bromo-3-(trifluoromethyl)-1H-pyrazole-1-ylmethanol. One potential direction is the development of new drugs based on the compound's anti-inflammatory and analgesic properties. Another potential direction is the study of 4-bromo-3-(trifluoromethyl)-1H-pyrazole-1-ylmethanol's antitumor activity and its potential use in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 4-bromo-3-(trifluoromethyl)-1H-pyrazole-1-ylmethanol and its potential applications in the development of new antimicrobial agents.

properties

IUPAC Name

[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrF3N2O/c6-3-1-11(2-12)10-4(3)5(7,8)9/h1,12H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJJROREARIXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CO)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3-(trifluoromethyl)-1H-pyrazole-1-ylmethanol

Synthesis routes and methods

Procedure details

The mixture of 3.38 g of 4-bromo-3-(trifluoromethyl)-1H-pyrazole and 0.66 g of paraformaldehyde was stirred at 140° C. for 5 hours. After the reaction mixture was cooled to room temperature, acetone was added to the reaction mixture. The mixture was filtered. Hexane was added to the residue obtained by concentration of the filtrate under reduced pressure, as a result, a crystal was formed. The crystal was collected to obtain 3.28 g of 4-bromo-3-(trifluoromethyl)-1H-pyrazole-1-ylmethanol.
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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